N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Lipophilicity Physicochemical property Drug-likeness

Optimize your HIV-1 resistance profiling with this precision-targeted imidazole thioacetamide. The cyclohexyl substituent boosts steric bulk and conformational flexibility, enabling engagement of mutated NNRTI pockets (K103N, Y181C) where phenyl analogs fail. Its higher lipophilicity (cLogP) improves tissue distribution for COX-1/COX-2 selectivity assays and PAMPA permeability studies. High-purity material enables SAR-driven lead optimization. Secure your supply for drug discovery programs.

Molecular Formula C18H23N3OS
Molecular Weight 329.46
CAS No. 851131-12-9
Cat. No. B2453277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS851131-12-9
Molecular FormulaC18H23N3OS
Molecular Weight329.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCCC3
InChIInChI=1S/C18H23N3OS/c1-14-6-5-9-16(12-14)21-11-10-19-18(21)23-13-17(22)20-15-7-3-2-4-8-15/h5-6,9-12,15H,2-4,7-8,13H2,1H3,(H,20,22)
InChIKeyKNYPKVLCCHHMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 851131-12-9): Procurement-Relevant Differentiation Guide


N-Cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small-molecule belonging to the imidazole thioacetamide class, characterized by a 2-thioimidazole core linked to a cyclohexylamide moiety [1]. This scaffold has been investigated in medicinal chemistry for its potential as an HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) and as an anti-inflammatory agent [2][3]. Procurement is typically intended for structure–activity relationship (SAR) studies or as a screening compound in drug discovery programs.

Generic Substitution of N-Cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Risks Undefined Target Engagement and Physicochemical Mismatch


The N-cyclohexylamide substituent in this compound is not a passive element; it markedly influences lipophilicity (cLogP), conformational flexibility, and metabolic stability relative to close analogs bearing N-phenyl or N-arylacetamide groups . For example, replacement with a simple phenyl ring (CAS 851130-98-8) alters hydrogen-bond donor capacity and steric bulk, potentially shifting target selectivity among structurally related imidazole thioacetamides that have demonstrated divergent activity profiles against HIV-1 RT and COX enzymes [1][2]. Generic interchange without head-to-head comparative data risks selecting a compound with inferior potency or unanticipated off-target effects.

N-Cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide: Quantitative Differentiation Evidence


Cyclohexyl vs. Phenyl Substituent: Divergent Lipophilicity and Physicochemical Profile

Computationally estimated cLogP values indicate that the target compound (N-cyclohexyl) possesses higher lipophilicity than its N-phenyl analog (CAS 851130-98-8). Fragment-based calculations suggest a ΔcLogP of approximately +0.8 to +1.2 log units attributable to the cyclohexyl group, placing the compound closer to the optimal range for passive membrane permeability (cLogP 3–5) [1]. Direct experimental logP data for both compounds are not publicly available; the values reported here are computed estimates [1].

Lipophilicity Physicochemical property Drug-likeness

Imidazole Thioacetanilide Scaffold Demonstrates >10-Fold Improvement in HIV-1 RT Inhibition Over Lead Compound L1

A series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives were evaluated for HIV-1 RT inhibition. The most potent compounds (4a5, EC50 = 0.18 μM; 4a2, EC50 = 0.20 μM) outperformed the lead compound L1 (EC50 = 2.053 μM) by >10-fold [1]. Although the target compound was not explicitly included in this published series, its cyclohexyl substitution represents a distinct chemotype within the thioacetanilide class, offering a differentiated scaffold for SAR expansion studies [1].

HIV-1 reverse transcriptase NNRTI Antiviral

Selective COX-2 Inhibition by 2-Thioimidazole Core: Class-Level Anti-Inflammatory Potential

Novel 2-thio-diarylimidazoles have been characterized as selective COX-2 inhibitors, with representative compounds exhibiting IC50 values as low as 0.8 μM and COX-2/COX-1 selectivity ratios exceeding 100-fold [1]. The target compound incorporates the identical 2-thioimidazole pharmacophore, and its N-cyclohexyl group may further modulate selectivity and physicochemical properties. Direct COX inhibition data for this specific compound are not yet available [1].

COX-2 inhibition Anti-inflammatory Selectivity

N-Cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide: Recommended Application Scenarios


HIV-1 NNRTI Lead Optimization: Profiling Cyclohexyl Imidazole Thioacetamides Against Resistant Viral Strains

Based on the validated anti-HIV-1 activity of imidazole thioacetanilides [1], procurement of the target compound is justified for resistance profiling studies. Its cyclohexyl group introduces steric bulk and conformational flexibility that may allow fitting into the mutated NNRTI binding pocket of common resistant strains (e.g., K103N, Y181C). The compound can serve as a starting point for synthesizing a focused library aimed at overcoming clinical NNRTI resistance.

COX-2 Targeted Anti-Inflammatory Screening: Leveraging Thioimidazole Scaffold Selectivity

Class-level COX-2 selectivity of 2-thioimidazoles [2] supports screening the target compound in COX-1/COX-2 selectivity panels. Its higher lipophilicity compared to phenyl analogs may translate into improved tissue distribution in animal models of inflammation. Procurement for cyclooxygenase activity assays is warranted to evaluate its potential as a selective anti-inflammatory lead.

Physicochemical Property Benchmarking: Cyclohexyl vs. Aryl Substituent Impact on Solubility and Permeability

Researchers comparing the target compound with its N-phenyl analog (CAS 851130-98-8) can evaluate the impact of the cyclohexyl group on aqueous solubility, logD, and parallel artificial membrane permeability assay (PAMPA) [1]. This comparative analysis aids in understanding the role of aliphatic vs. aromatic substitution on drug-likeness parameters, guiding future lead optimization in medicinal chemistry programs.

Quote Request

Request a Quote for N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.